(1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate

Catalog No.
S1533581
CAS No.
67333-70-4
M.F
C10H20N2O6
M. Wt
264.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate

CAS Number

67333-70-4

Product Name

(1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate

IUPAC Name

(1S,2S)-cyclohexane-1,2-diamine;(2S,3S)-2,3-dihydroxybutanedioic acid

Molecular Formula

C10H20N2O6

Molecular Weight

264.28 g/mol

InChI

InChI=1S/C6H14N2.C4H6O6/c7-5-3-1-2-4-6(5)8;5-1(3(7)8)2(6)4(9)10/h5-6H,1-4,7-8H2;1-2,5-6H,(H,7,8)(H,9,10)/t5-,6-;1-,2-/m00/s1

InChI Key

GDOTUTAQOJUZOF-SCDVTJNCSA-N

SMILES

C1CCC(C(C1)N)N.C(C(C(=O)O)O)(C(=O)O)O

Canonical SMILES

C1CCC(C(C1)N)N.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

C1CC[C@@H]([C@H](C1)N)N.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O

(1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate is a chiral diamine compound derived from cyclohexane. It features two amino groups attached to a cyclohexane ring, making it a valuable building block in organic synthesis and pharmaceutical applications. The D-tartrate salt form enhances its solubility and stability, which is crucial for various

  • Wear gloves, eye protection, and a lab coat when handling D-DCT.
  • Work in a well-ventilated fume hood.
  • Avoid inhalation, ingestion, and contact with skin and eyes.
  • Dispose of waste according to local regulations.

The chemical reactivity of (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate primarily involves:

  • Nucleophilic Substitution Reactions: The amino groups can act as nucleophiles, participating in substitution reactions with electrophiles.
  • Formation of Metal Complexes: The amino groups coordinate with metal ions, forming chelates that are useful in catalysis and material science.
  • Asymmetric Synthesis: The chiral nature of the compound allows it to influence the stereochemistry of reactions, particularly in the synthesis of pharmaceuticals.

Research indicates that (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate exhibits various biological activities. It has been studied for its potential as:

  • Antitumor Agents: Its ability to form complexes with metals may enhance the efficacy of certain chemotherapeutic agents.
  • Neuroprotective Effects: Some studies suggest it may have protective effects on neuronal cells, potentially useful in neurodegenerative disease research.
  • Antioxidant Properties: The compound may exhibit antioxidant activity, contributing to its therapeutic potential against oxidative stress-related conditions.

The synthesis of (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate can be achieved through several methods:

  • Reduction of Nitriles: Starting from cyclohexanone or cyclohexylamine, nitriles can be reduced using catalytic hydrogenation or lithium aluminum hydride.
  • Chiral Resolution: Enantiomers can be separated using chiral chromatography or by forming diastereomeric salts with tartaric acid.
  • Direct Amination: Cyclohexene can undergo amination reactions to introduce amino groups at specific positions on the ring.

(1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate finds applications in:

  • Pharmaceutical Industry: As a precursor for synthesizing various drugs and biologically active molecules.
  • Catalysis: In asymmetric synthesis for producing chiral compounds.
  • Material Science: In developing new materials that require specific chiral properties.

Interaction studies involving (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate focus on its binding affinity and selectivity towards various biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with enzymes or receptors.
  • In Vitro Assays: To evaluate its biological activity against specific cell lines or pathogens.
  • Structure-Activity Relationship Analysis: To understand how modifications to the compound affect its biological properties.

Several compounds share structural similarities with (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate. Here are a few notable examples:

Compound NameStructure TypeUnique Features
1,2-DiaminopropaneLinear diamineShorter chain length; used in simpler amination reactions.
1,3-DiaminopropaneLinear diamineDifferent connectivity; used in polymer synthesis.
1,2-DiaminobutaneLinear diamineLonger chain; exhibits different biological activity profiles.
(2R,3R)-3-Amino-2-butanolChiral alcoholContains an alcohol functional group; used in different synthetic pathways.

The uniqueness of (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate lies in its cyclic structure and dual amino functionality that allows for diverse applications in asymmetric synthesis and complexation chemistry.

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.5%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (97.5%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

67333-70-4

Dates

Last modified: 08-15-2023

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